2-Hydroxy-2'-iodoacetophenone
Overview
Description
2-Hydroxy-2’-iodoacetophenone is an organic compound with the molecular formula C8H7IO2 It is a derivative of acetophenone, where the hydrogen atom at the ortho position of the phenyl ring is substituted with an iodine atom, and the hydrogen atom of the carbonyl group is replaced with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2’-iodoacetophenone can be achieved through several methods. One common approach involves the iodination of 2-hydroxyacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the ortho position of the phenyl ring.
Another method involves the use of aryl triflates, which react with a mixture of tin tetramethyl, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .
Industrial Production Methods
Industrial production of 2-Hydroxy-2’-iodoacetophenone may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as reaction monitoring, purification through recrystallization or chromatography, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2’-iodoacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-iodoacetophenone.
Reduction: The carbonyl group can be reduced to form 2-hydroxy-2’-iodophenylethanol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Iodoacetophenone
Reduction: 2-Hydroxy-2’-iodophenylethanol
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2’-iodoacetophenone has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2’-iodoacetophenone involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2’-chloroacetophenone
- 2-Hydroxy-2’-bromoacetophenone
- 4-Hydroxy-3’-iodoacetophenone
Uniqueness
2-Hydroxy-2’-iodoacetophenone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-1-(2-iodophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQXUBNIMYEZND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CO)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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